molecular formula C14H17N3O B2805591 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine CAS No. 864389-13-9

1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2805591
CAS No.: 864389-13-9
M. Wt: 243.31
InChI Key: XHLAGGHUXPEMQX-UHFFFAOYSA-N
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Description

1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine is a piperazine-based chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a fused heterocyclic system, with the piperazine core serving as a privileged structure in the design of biologically active molecules. Piperazine derivatives are extensively investigated for their potential interactions with the central nervous system (CNS). Research on closely related compounds, specifically those featuring furan and pyridine substituents on a piperazine backbone, has demonstrated promising pharmacological profiles in preclinical models, including notable antidepressant and antianxiety activities in behavioral despair tests . The structure-activity relationship (SAR) of such piperazine compounds is a key area of study for developing new therapeutic agents . The molecular architecture of this compound, incorporating a furan ring and a pyridine moiety, makes it a valuable intermediate for constructing more complex molecules and for probing biological mechanisms. It is suited for use in high-throughput screening, target identification, and lead optimization studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLAGGHUXPEMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine typically involves the reaction of furan-3-carbaldehyde with 4-pyridin-2-ylpiperazine under specific conditions. One common method includes:

    Condensation Reaction: Furan-3-carbaldehyde is reacted with 4-pyridin-2-ylpiperazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features

  • Piperazine core : Provides conformational flexibility and hydrogen-bonding capacity.
  • Pyridin-2-yl group : Enhances solubility and participates in π-π stacking interactions in biological targets.

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with structurally similar piperazine derivatives:

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Furan-3-ylmethyl C₁₄H₁₆N₄O 256.31 Combines furan’s electron-rich ring with pyridine’s basicity.
1-[(4-Nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine 4-Nitrobenzyl C₁₆H₁₇N₅O₂ 335.35 Nitro group enhances electrophilicity; intermediate in PPMA synthesis .
1-[(6-Chloro-3-pyridinyl)methyl]-4-(pyridin-2-yl)piperazine 6-Chloro-3-pyridinylmethyl C₁₅H₁₇ClN₄ 288.78 Chlorine atom increases lipophilicity; potential insecticide activity .
1-{1-[(3-Methylisoxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine 3-Methylisoxazol-5-ylmethyl C₂₀H₂₆F₃N₅O 409.46 Trifluoromethyl and isoxazole enhance metabolic stability .

Docking and Structure-Activity Relationships (SAR)

  • Hydrogen Bonding : The furan oxygen may act as a hydrogen-bond acceptor, similar to the nitro group in 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine .
  • Lipophilicity : Chlorine or trifluoromethyl groups in analogs (e.g., ) increase membrane permeability, whereas the furan group balances polarity and lipophilicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar piperazine derivative was synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, stirred at room temperature for 6–7 hours . Optimizing solvent choice (e.g., DMF or acetonitrile) and catalysts (e.g., palladium complexes for cross-coupling) can enhance yields. Monitoring via TLC (e.g., hexane:ethyl acetate 2:1) ensures reaction progression .

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., methylene chloride) followed by silica gel chromatography (e.g., ethyl acetate:hexane 1:8) is effective for purification . Structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR in DMSO-d₆ can resolve piperazine proton environments (δ 3.41–3.35 ppm for piperazine N–CH₂ groups) . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking and MD simulations assess binding affinities to receptors (e.g., dopamine or serotonin receptors). For analogous piperazines, computational studies revealed hydrogen bonding between the pyridine nitrogen and receptor residues, guiding SAR optimization . Software like AutoDock Vina or Schrödinger Suite can model interactions, validated via radioligand binding assays .

Q. How can contradictory metabolic data (e.g., sex-dependent differences) be resolved in pharmacokinetic studies?

  • Methodological Answer : Sex-specific metabolic variations (e.g., male > female Km values in rat liver microsomes) require in vitro assays with controlled CYP enzyme panels . For instance, incubating the compound with human recombinant CYP3A4/2D6 and LC-MS/MS analysis quantifies metabolite formation. Adjusting dosing regimens or structural modifications (e.g., fluorination) may mitigate disparities .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Systematic substitution of the furan-3-yl or pyridin-2-yl groups can probe activity. For example, replacing the furan with a thiophene (as in related pyrazolo[1,5-a]pyrimidines) altered anticancer activity . Parallel synthesis of derivatives (e.g., fluorinated or trifluoromethyl variants) followed by in vitro screening (e.g., IC₅₀ assays) identifies key pharmacophores .

Q. How can conflicting binding affinity data across receptor subtypes be addressed?

  • Methodological Answer : Radioligand competition assays under standardized conditions (e.g., ³H-spiperone for dopamine D2/D3 receptors) clarify selectivity. For a related 4-(pyridin-2-yl)piperazine, varying the aryl substituent (e.g., 2-cyanophenyl vs. 2-trifluoromethylphenyl) shifted D3/D2 selectivity ratios by 15-fold . Cross-validating with functional assays (e.g., cAMP inhibition) resolves discrepancies .

Q. What advanced techniques optimize coupling reactions in piperazine functionalization?

  • Methodological Answer : Transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) introduce aryl groups to the piperazine core. For a pyridin-2-ylpiperazine derivative, Pd(dba)₂/XantPhos catalyzed aryl chloride coupling at 100°C in toluene, achieving >80% yield . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .

Methodological Notes

  • Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-raclopride for dopamine receptors) in membrane preparations. Non-specific binding is blocked with 10 µM haloperidol .
  • HPLC Purification : C18 columns with acetonitrile/water gradients (e.g., 40%–95% ACN) resolve closely related impurities .
  • Kinetic Analysis : Michaelis-Menten parameters (Km, Vmax) derived from Lineweaver-Burk plots explain metabolic stability .

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